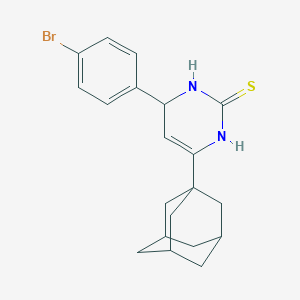![molecular formula C24H21N3O3S B4178864 N-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4178864.png)
N-(4-cyanophenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Vue d'ensemble
Description
The chemical compound of interest, due to its structural complexity, plays a significant role in heterocyclic chemistry and organic synthesis. Its relevance spans across various fields due to the unique interactions and properties imparted by its sulfonyl and isoquinoline components.
Synthesis Analysis
The synthesis of similar heterocyclic derivatives involves visible light-promoted reactions, employing catalysis by fac-Ir(ppy)3 at room temperature, leading to products like 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives through reduction processes (Xu Liu et al., 2016). Another approach includes the utilization of key intermediates for the synthesis of novel compounds with potential anticancer activity, indicating the versatility of the sulfonyl moiety in creating biologically active derivatives (M. Ghorab et al., 2012).
Molecular Structure Analysis
The crystal structures of related compounds reveal moderate antimalarial activity and provide insights into molecular conformations and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential biological activity (W. Cunico et al., 2016).
Chemical Reactions and Properties
The reactivity of similar compounds is demonstrated through reactions like the Pummerer-type cyclization, which is enhanced by Lewis acids like boron trifluoride diethyl etherate, suggesting the importance of the sulfonyl group in facilitating cyclization reactions (T. Saitoh et al., 2001).
Physical Properties Analysis
The solubility and thermal stability of related polyimides, synthesized from components containing sulfonyl and aromatic units, indicate that the compound may also possess remarkable thermal stability and solubility in organic solvents, traits essential for its application in materials science (Y. Imai et al., 1984).
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-17-6-12-22(13-7-17)31(29,30)27-16-20-5-3-2-4-19(20)14-23(27)24(28)26-21-10-8-18(15-25)9-11-21/h2-13,23H,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWTYUSNFXYEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-tert-butyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4178788.png)
![5-ethyl-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4178793.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4178805.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)

![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)
![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B4178842.png)

![3-(3-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4178852.png)

![1-[4-(allyloxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B4178869.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4178887.png)
![N~2~-(3-acetylphenyl)-N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4178890.png)